

Application Note: Quantification of N-Desmethyl Diltiazem Hydrochloride in Biological Samples

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Compound of Interest

Compound Name: *N-Desmethyl diltiazem hydrochloride*

Cat. No.: *B12308584*

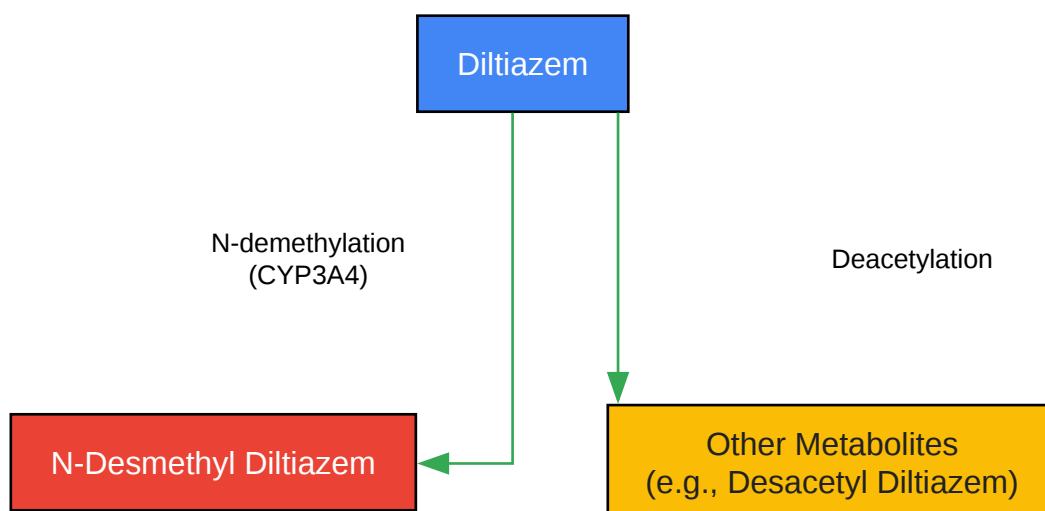
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Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders.^[1] It is extensively metabolized in the body, with N-desmethyl diltiazem being one of its major active metabolites. The concentration of N-desmethyl diltiazem in biological matrices such as plasma, blood, and urine is a critical parameter in pharmacokinetic, pharmacodynamic, and toxicological studies. Accurate and robust analytical methods are essential for its quantification to ensure therapeutic efficacy and safety. This document provides detailed protocols and application notes for the quantification of N-desmethyl diltiazem in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism, primarily through N-demethylation and deacetylation. The N-demethylation pathway leads to the formation of N-desmethyl diltiazem. Understanding this pathway is crucial for interpreting analytical results.



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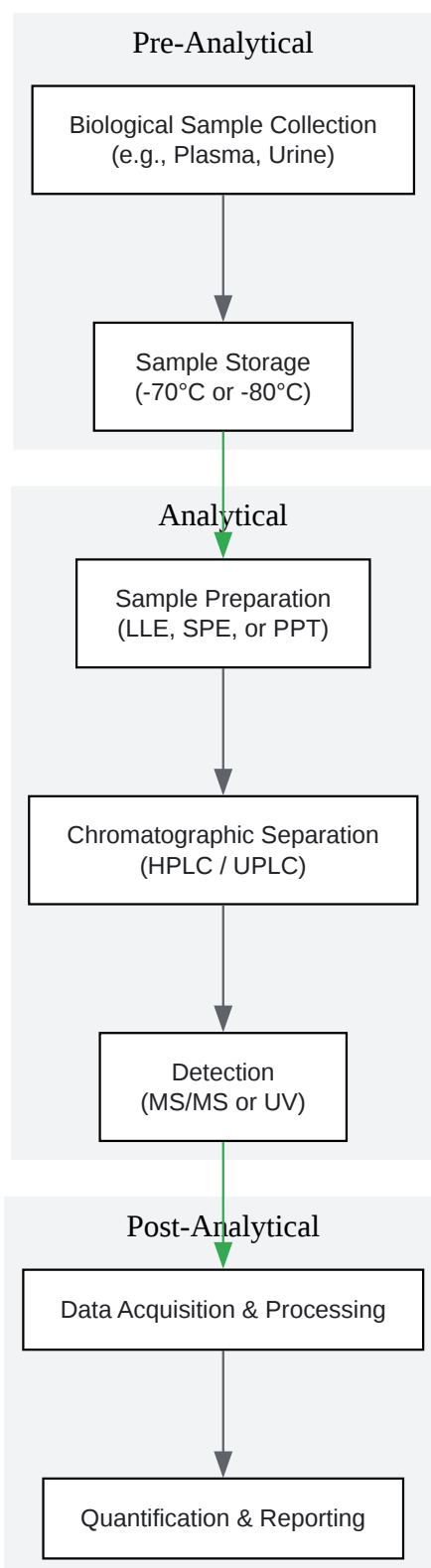
Metabolic pathway of Diltiazem to N-Desmethyl Diltiazem.

Analytical Methodologies

The quantification of N-desmethyl diltiazem in biological samples is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[2][3] HPLC with UV detection is also a viable, more accessible alternative.[4][5][6]

General Experimental Workflow

The overall process for analyzing N-desmethyl diltiazem in biological samples follows a standardized workflow, from sample collection to data analysis.



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General experimental workflow for N-desmethyl diltiazem analysis.

Protocol 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on established LC-MS/MS methods, which offer high sensitivity and specificity, making them ideal for bioequivalence and pharmacokinetic studies.^[3]

Instrumentation and Reagents

- LC-MS/MS System: A UPLC system coupled with a triple quadrupole mass spectrometer.
- Analytical Column: C18 column (e.g., Acquity HSS T3, 100 x 2.1 mm, 1.8 μ m).^[7]
- Reagents: HPLC-grade acetonitrile and methanol, formic acid, ammonium formate, and ultrapure water.
- Standards: **N-desmethyl diltiazem hydrochloride** reference standard and a suitable internal standard (IS), such as diltiazem-d4.^[3]

Sample Preparation (Protein Precipitation)

- Aliquot 100 μ L of human plasma into a microcentrifuge tube.
- Add 20 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for analysis.
- Inject 5-10 μ L into the LC-MS/MS system.^[2]

Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Column	C18 column (e.g., Acquity HSS T3, 100 x 2.1 mm, 1.8 µm)[7]
Mobile Phase A	0.1% Formic acid in water[7]
Mobile Phase B	Acetonitrile[2]
Flow Rate	0.4 - 0.6 mL/min[3][7]
Gradient	Optimized for separation (e.g., start with 10% B, ramp to 90% B)
Column Temperature	30 - 40°C
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
MRM Transitions	N-desmethyl diltiazem: Specific precursor > product ion Internal Standard: Specific precursor > product ion
Collision Energy	Optimized for each transition

Note: Specific MRM transitions and collision energies must be optimized in the laboratory.

Calibration and Quality Control

- Prepare calibration standards in blank plasma over a concentration range of approximately 0.2 to 65 ng/mL.[3]
- Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Protocol 2: HPLC-UV Method for Quantification in Human Plasma

This method is suitable for routine analysis when an LC-MS/MS system is not available. It is a cost-effective and robust alternative.[6]

Instrumentation and Reagents

- HPLC System: Equipped with a UV detector, pump, autosampler, and column oven.[6]
- Analytical Column: Reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 μ m).[5]
- Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid.
- Standards: **N-desmethyl diltiazem hydrochloride** reference standard and a suitable internal standard (e.g., loxapine).[5]

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 1 mL of plasma into a glass tube.
- Add the internal standard.
- Add 5 mL of an extraction solvent (e.g., a mixture of hexane and isopropanol, 98:2 v/v).[5]
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.[6]
- Inject 20-100 μ L into the HPLC system.[5][6]

Chromatographic Conditions

Parameter	Condition
Column	C18 column (e.g., Spherisorb ODS2, 15 cm x 4.6 mm, 5 µm)[5]
Mobile Phase	65% Potassium dihydrogen phosphate buffer (0.05 M, pH 3.9) and 35% acetonitrile[5]
Flow Rate	1.0 - 1.75 mL/min[5]
Detection Wavelength	239 - 240 nm[2][5]
Column Temperature	40°C[5]

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for the quantification of N-desmethyl diltiazem and its parent drug, diltiazem.

Table 1: LC-MS/MS Method Performance

Analyte	Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Recovery (%)	Reference
N-desmethyl diltiazem	Human Plasma	0.24 - 64.00	0.24	69.4 - 76.6	[3]
Diltiazem	Human Plasma	0.93 - 250.10	0.93	75.4 - 82.9	[3]
Diltiazem	Human Whole Blood	2 - 250	2	50.4 - 58.8	[2]

Table 2: HPLC-UV Method Performance

Analyte	Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%RSD)	Reference
Diltiazem	Human Plasma	20 - 640	20	7.00 - 10.15	[1]
Diltiazem	Human Plasma	Not Specified	2	< 6.5	[5]
Desacetyl Diltiazem	-	0.45 - 250 µg/mL	0.45 µg/mL	Not Specified	

*Note: Data for Desacetyl Diltiazem is from a stability-indicating method and may not be from a biological matrix.

Conclusion

This application note provides comprehensive protocols for the quantification of N-desmethyl diltiazem in biological samples using both LC-MS/MS and HPLC-UV methods. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring low limits of quantification. The HPLC-UV method serves as a robust and accessible alternative for routine therapeutic drug monitoring. The provided workflows, protocols, and validation data serve as a valuable resource for researchers and professionals in the field of drug development and clinical analysis.

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